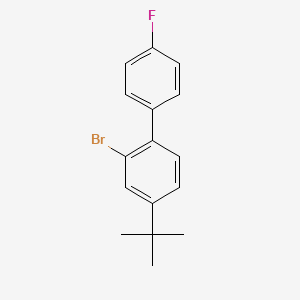
2-Bromo-4-(tert-butyl)-4'-fluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 2-position, a tert-butyl group at the 4-position, and a fluorine atom at the 4’-position on the biphenyl structure. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl typically involves the bromination of 4-(tert-butyl)-4’-fluoro-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of 4-(tert-butyl)-4’-fluoro-1,1’-biphenyl.
Coupling: Formation of extended biphenyl systems or polyphenyl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biological pathways and interactions involving biphenyl derivatives.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the tert-butyl and fluoro groups can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic attack on the bromine atom or coordination with metal catalysts in coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-tert-butylaniline
- 2-Bromo-4-tert-butylphenol
- 4-tert-Butyl-2-bromophenol
Uniqueness
2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl is unique due to the presence of both a bromine atom and a fluorine atom on the biphenyl structure. This combination of substituents imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C16H16BrF |
|---|---|
Peso molecular |
307.20 g/mol |
Nombre IUPAC |
2-bromo-4-tert-butyl-1-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C16H16BrF/c1-16(2,3)12-6-9-14(15(17)10-12)11-4-7-13(18)8-5-11/h4-10H,1-3H3 |
Clave InChI |
DCFYBUYMYGGZCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
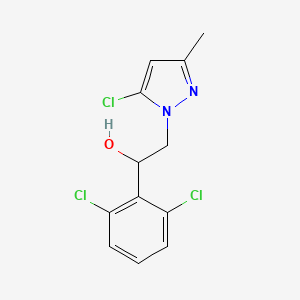
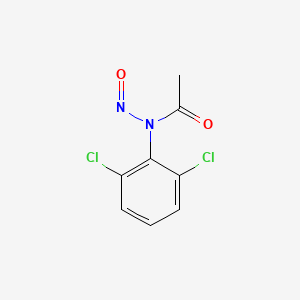
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
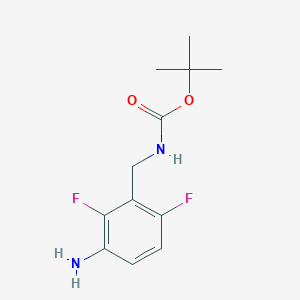
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
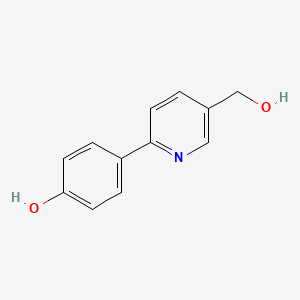
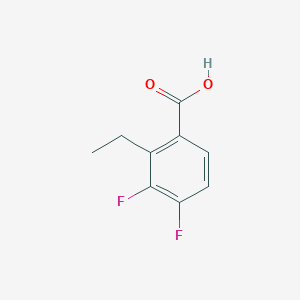
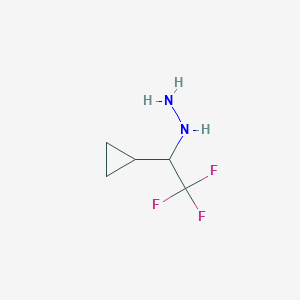
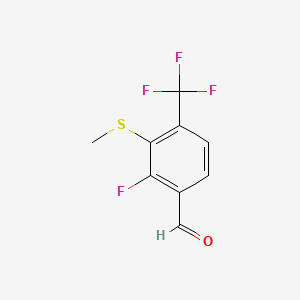
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
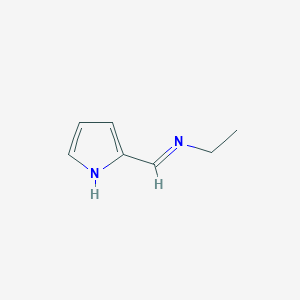

![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
